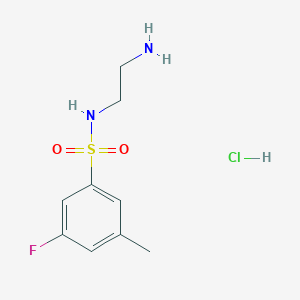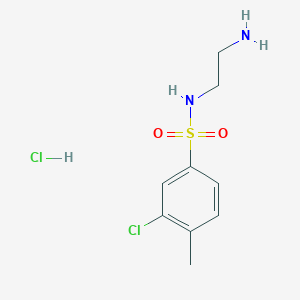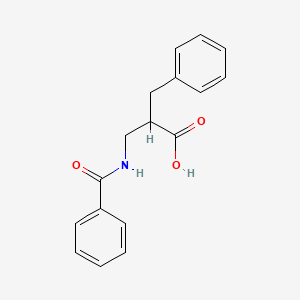
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid, commonly known as IPCA-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IPCA-1 is a derivative of tryptophan and is structurally similar to the natural neurotransmitter serotonin. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of IPCA-1 is not fully understood, but it is believed to involve the modulation of the tryptophan metabolism pathway. IPCA-1 has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, IPCA-1 increases the availability of tryptophan, which can then be used to synthesize serotonin and other important molecules.
Biochemical and Physiological Effects:
IPCA-1 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of IPCA-1 is its relatively simple synthesis method, which makes it an attractive target for further research. However, one of the limitations of IPCA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on IPCA-1. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of IPCA-1 and its effects on the tryptophan metabolism pathway.
Méthodes De Synthèse
The synthesis of IPCA-1 involves the reaction of tryptophan with cyclohexanone to form the intermediate compound, 3-(1-cyclohexen-1-yl)indole. This intermediate is then reacted with chloroacetyl chloride to form the final product, IPCA-1. The synthesis of IPCA-1 is a relatively simple process, which makes it an attractive target for further research.
Applications De Recherche Scientifique
IPCA-1 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. IPCA-1 has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
4-(3-indol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-7-5-14(6-8-15)18(22)23)10-12-20-11-9-13-3-1-2-4-16(13)20/h1-4,9,11,14-15H,5-8,10,12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNZGERGTJCGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

